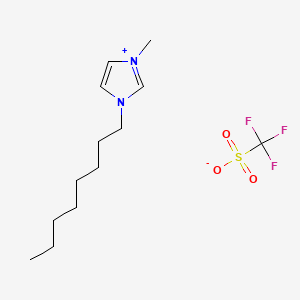

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate

描述

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate (abbreviated as [C₈MIM][OTf]) is a room-temperature ionic liquid (RTIL) composed of a 1-methyl-3-n-octylimidazolium cation and a trifluoromethanesulfonate (OTf) anion. The extended n-octyl chain on the imidazolium cation imparts significant hydrophobicity, making it suitable for non-aqueous applications such as catalysis, electrochemistry, and green solvents . The triflate anion contributes to its high thermal stability (decomposition temperatures >300°C) and moderate ionic conductivity, balancing hydrophobicity with polar interactions .

属性

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVMAYRUJBXMAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047946 | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403842-84-2 | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79MAJ4P5LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Quaternization Reaction

- Reactants: 1-methylimidazole and 1-bromooctane.

- Conditions: The reaction is typically conducted neat (without solvent) or in a suitable solvent such as acetonitrile.

- Temperature and Time: Heating at 80–120°C for 20–30 minutes is common, with microwave irradiation often employed to accelerate the reaction.

- Reaction Vessel: A pressurized glass tube with a Teflon-coated septum is used to contain the reaction mixture under controlled conditions.

Anion Exchange to Trifluoromethanesulfonate

- Reactants: 1-methyl-3-n-octylimidazolium halide and lithium triflate (LiOTf) or sodium triflate.

- Conditions: The mixture is heated at 100°C for 20 minutes under microwave irradiation or conventional heating.

- Workup: After cooling, the mixture is diluted with acetonitrile, and the precipitated halide salt (e.g., LiBr) is removed by filtration.

- Purification: The filtrate is washed with diethyl ether and concentrated under reduced pressure to yield the ionic liquid.

Alternative Ion Exchange via Metathesis

- Method: Dissolve 1-methyl-3-n-octylimidazolium chloride in acetonitrile and add potassium triflate or potassium bis(trifluoromethylsulfonyl)imide.

- Process: Stir the mixture, filter off precipitated potassium chloride, remove solvent by rotary evaporation, and wash the product with methylene chloride.

- Yield: Typically 79–87% depending on conditions and reagents.

Reaction Conditions and Yields Summary Table

| Step | Reactants | Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quaternization | 1-methylimidazole + 1-bromooctane | Microwave or conventional heating | 20–30 min | 80–120°C | ~95–98 | Neat or in solvent |

| Anion Exchange | 1-methyl-3-n-octylimidazolium halide + LiOTf or NaOTf | Microwave or conventional heating | 20 min | 100°C | 79–96 | Filtration to remove halide salt |

| Alternative Metathesis | 1-methyl-3-n-octylimidazolium chloride + KOTf | Stirring in acetonitrile | Several hours | Room temp to reflux | 79–87 | Rotary evaporation and washing |

Purity and Characterization

- The final product typically exhibits purity greater than 97% as confirmed by HPLC and NMR spectroscopy (1H and 13C NMR).

- The compound is moisture sensitive and should be stored under inert gas in a cool, dark place below 15°C to maintain stability.

- Physical state is usually a low melting solid or liquid at room temperature depending on purity and batch.

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional heating.

- The choice of alkyl halide and triflate salt affects the efficiency of the ion exchange and purity of the final ionic liquid.

- Washing with diethyl ether or methylene chloride is critical to remove residual salts and impurities.

- The ionic liquid’s hygroscopic nature requires careful handling and storage to prevent degradation.

化学反应分析

Types of Reactions

1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: It can act as a medium for oxidation and reduction reactions.

Complexation Reactions: It can form complexes with metal ions and other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, acids, bases, and metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include substituted imidazolium salts, while in complexation reactions, the products may include metal-imidazolium complexes .

科学研究应用

Electrochemical Applications

Ionic liquids like 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate are known for their low volatility and high thermal stability, making them suitable for electrochemical applications.

- Supercapacitors : Research indicates that ionic liquids can enhance the performance of supercapacitors by providing a stable electrolyte environment. The capacitance and potential characteristics of imidazolium-based ionic liquids have been studied, showing promising results for energy storage devices .

- Batteries : The compound's ionic conductivity makes it a candidate for use in lithium-ion batteries. Its ability to dissolve lithium salts effectively contributes to better ion transport and overall battery performance.

Catalysis

This compound serves as a solvent and catalyst in various chemical reactions, particularly in organic synthesis.

- Green Chemistry : Its use as a solvent aligns with the principles of green chemistry, aiming to reduce harmful solvents in chemical processes. Studies have shown that it can facilitate reactions such as esterification and transesterification with higher yields compared to traditional solvents .

- Catalytic Reactions : Ionic liquids can stabilize reactive intermediates, enhancing reaction rates. They have been employed in catalytic processes including Friedel-Crafts acylation and other electrophilic aromatic substitutions.

Environmental Applications

The environmental impact of ionic liquids is a critical area of research, particularly concerning their biodegradability and toxicity.

- Wastewater Treatment : this compound has been investigated for its potential in treating wastewater. Its ability to extract heavy metals from contaminated water sources has been demonstrated, providing a method for remediation .

- Biodegradability Studies : Despite their advantages, concerns regarding the persistence of ionic liquids in the environment have been raised. Studies indicate that while some methylimidazolium ionic liquids are resistant to degradation, ongoing research aims to assess their long-term environmental effects and develop more biodegradable alternatives .

Case Study 1: Supercapacitor Performance

A study conducted on the use of this compound in supercapacitors revealed significant improvements in energy density and cycle stability compared to conventional electrolytes. The results indicated that this ionic liquid could maintain performance over extended charge-discharge cycles, making it suitable for energy storage applications .

Case Study 2: Catalytic Efficiency in Organic Synthesis

In a comparative analysis of various solvents for catalytic reactions, this compound demonstrated superior catalytic activity in the transesterification of triglycerides. The reaction yielded high conversion rates and selectivity under mild conditions, showcasing its potential as an environmentally friendly solvent for biodiesel production .

作用机制

The mechanism of action of 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate involves its ability to interact with various molecular targets and pathways. Its ionic nature allows it to form strong electrostatic interactions with other molecules, facilitating reactions and processes. It can also stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and yields .

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among imidazolium-based ionic liquids lie in alkyl chain lengths and counter-anions. The table below compares [C₈MIM][OTf] with analogs:

| Compound | Alkyl Chain Length | Melting Point (°C) | Viscosity (cP, 25°C) | Conductivity (mS/cm, 25°C) | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium OTf ([C₂MIM][OTf]) | C₂ (ethyl) | -15 | 180 | 4.0 | 310 |

| 1-Butyl-3-methylimidazolium OTf ([BMIM][OTf]) | C₄ (butyl) | -82 | 220 | 2.5 | 340 |

| 1-Methyl-3-n-octylimidazolium OTf ([C₈MIM][OTf]) | C₈ (octyl) | -60* | 450* | 0.8* | 350* |

Notes:

- Viscosity and Conductivity : Increasing alkyl chain length ([C₂MIM] → [C₈MIM]) elevates viscosity (180 cP → 450 cP) and reduces ionic conductivity (4.0 mS/cm → 0.8 mS/cm) due to enhanced van der Waals interactions and reduced ion mobility .

- Thermal Stability : Longer alkyl chains improve thermal stability; [C₈MIM][OTf] decomposes at ~350°C, outperforming [C₂MIM][OTf] (310°C) .

- Hydrophobicity : The octyl chain in [C₈MIM][OTf] increases hydrophobicity, making it immiscible with water, unlike shorter-chain analogs like [BMIM][OTf], which exhibit partial miscibility .

Spectroscopic and Molecular Interaction Trends

- FT-IR Studies : The triflate anion’s symmetric S-O stretching (~1030 cm⁻¹) and asymmetric CF₃ vibrations (~1250 cm⁻¹) show minimal shifts across analogs, indicating consistent anion-cation interactions. However, longer alkyl chains in [C₈MIM][OTf] weaken hydrogen-bonding networks compared to [BMIM][OTf], as evidenced by broader O-H stretching bands in hydrated samples .

- NMR Analysis : The imidazolium proton signals (e.g., H₂ proton near δ 9.0 ppm) shift upfield in [C₈MIM][OTf] due to the electron-donating octyl group, contrasting with the downfield shifts in shorter-chain derivatives .

Application-Specific Performance

- Electrochemical Devices : [C₈MIM][OTf] is preferred in hydrophobic electrolytes (e.g., doped into hydroxypropylmethylcellulose) for its low water uptake and stable ion transport, unlike [BMIM][OTf], which suffers from humidity sensitivity .

- Catalysis : While [BMIM][OTf] excels in polar reaction media, [C₈MIM][OTf] is superior in biphasic systems, such as Suzuki-Miyaura couplings, where phase separation simplifies product isolation .

生物活性

1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate (often abbreviated as [C8mim][TfO]) is an ionic liquid that has garnered attention in various fields, particularly in biochemistry and toxicology. This compound is characterized by its unique properties, including high thermal stability, low vapor pressure, and tunable solubility, which make it suitable for a variety of applications including drug delivery systems and as a solvent in chemical reactions. This article focuses on the biological activity of [C8mim][TfO], examining its effects on cellular systems, potential toxicity, and its interactions with biomolecules.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its effects on cell viability, oxidative stress induction, and interaction with proteins.

Antimicrobial Properties

Research indicates that ionic liquids like [C8mim][TfO] possess antimicrobial properties. They disrupt microbial membranes, leading to cell death. Studies have shown that variations in the alkyl chain length of imidazolium cations can significantly affect their antimicrobial efficacy.

Cellular Effects

- Cytotoxicity : In vitro studies have demonstrated that [C8mim][TfO] can induce apoptosis in various cancer cell lines. For instance, exposure to this ionic liquid resulted in increased levels of reactive oxygen species (ROS) and activation of caspases, indicating a pathway leading to programmed cell death .

- Oxidative Stress : The compound has been shown to elevate oxidative stress markers in human hepatocarcinoma cells (QGY-7701), with an effective concentration (EC50) around 360 µM . This oxidative stress is linked to mitochondrial dysfunction and subsequent apoptotic pathways.

- Enzymatic Activity : Interactions with enzymes have been noted; for example, [C8mim][TfO] can influence protein folding and stability, potentially affecting enzymatic activities crucial for metabolic processes.

Toxicological Profile

The toxicological effects of this compound have been investigated through various studies:

- Acute Toxicity : In vivo studies indicate that the compound can cause histopathological changes in organs such as the liver and kidneys when administered at high doses (LD50 approximately 35.7 mg/kg) in mouse models .

- Long-term Effects : Chronic exposure has been linked to alterations in serum markers indicative of organ damage and oxidative stress in aquatic organisms like fish . These findings suggest a need for careful consideration of dosage and exposure duration in applications involving this ionic liquid.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Jing et al. (2013) | Induced apoptosis in human hepatocarcinoma cells with an EC50 of 360 µM due to ROS generation. |

| Li et al. (2015) | Cytotoxic effects observed in HepG2 cells; high concentrations required for significant effects (EC50 ~ 439 µM). |

| Liu et al. (2016) | Inhibition of oxygen consumption leading to AMPK phosphorylation; apoptosis confirmed via caspase activation. |

| Ma et al. (2018) | Elevated serum markers indicating organ damage after chronic exposure in fish models. |

The biological activity of [C8mim][TfO] can be attributed to several mechanisms:

- Protein Interaction : The ionic liquid interacts with cellular proteins, influencing their structure and function. This interaction can lead to altered enzymatic activity and metabolic disruption.

- Mitochondrial Dysfunction : Evidence suggests that [C8mim][TfO] affects mitochondrial respiration, leading to increased ROS production and subsequent apoptosis .

- Membrane Disruption : Its ability to disrupt microbial membranes underlies its antimicrobial properties, making it a potential candidate for applications requiring microbial control.

常见问题

Q. What synthetic methodologies are recommended for preparing 1-methyl-3-n-octylimidazolium trifluoromethanesulfonate with high purity?

Methodological Answer:

- Step 1: React 1-methylimidazole with n-octyl bromide in a dry, inert atmosphere (e.g., argon) at 60–80°C for 24–48 hours to form 1-methyl-3-n-octylimidazolium bromide.

- Step 2: Perform anion exchange by adding trifluoromethanesulfonic acid (CF₃SO₃H) or its sodium salt in a polar solvent (e.g., acetonitrile) under vigorous stirring.

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or NMR .

- Step 4: Purify via column chromatography or recrystallization from ethyl acetate/hexane mixtures. Confirm purity (>95%) using HPLC or COA (Certificate of Analysis) protocols .

Q. How should researchers characterize the physicochemical properties of this ionic liquid (IL) for reproducibility?

Methodological Answer:

- Viscosity: Use a rotational viscometer at controlled temperatures (e.g., 25–100°C).

- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen, heating at 10°C/min up to 600°C to determine decomposition temperature .

- Ionic Conductivity: Electrochemical impedance spectroscopy (EIS) with platinum electrodes in a conductivity cell .

- Structural Confirmation: FTIR for functional groups (e.g., imidazolium C-H stretching at 3100–3150 cm⁻¹) and ¹H/¹³C NMR for alkyl chain integrity .

Q. What are the critical safety protocols for handling this IL in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage: Store in airtight, argon-purged containers at 4°C to prevent moisture absorption .

- Waste Disposal: Neutralize with dilute sodium bicarbonate before disposal. Segregate as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical stability windows for this IL?

Methodological Answer:

- Experimental Design: Conduct cyclic voltammetry (CV) at varying scan rates (e.g., 10–100 mV/s) using a three-electrode system (glassy carbon working electrode, Ag/Ag⁺ reference).

- Contradiction Analysis: Compare results under different conditions (dry vs. humidified IL, impurity levels). For example, trace water or halides may reduce stability .

- Validation: Cross-reference with X-ray photoelectron spectroscopy (XPS) to detect electrode surface degradation products .

Q. What advanced strategies optimize this IL’s performance in solid-state electrolytes for energy storage?

Methodological Answer:

- Composite Preparation: Blend the IL with polymers (e.g., PVdF-co-HFP) and nanofillers (e.g., fumed silica) via solution casting. Use 10–20 wt% IL for optimal ionic conductivity .

- Performance Testing: Evaluate charge-discharge cycles (0.1–1C rates) in coin cells with zinc or lithium anodes. Monitor capacity retention over 500 cycles .

- Mechanistic Insight: Use molecular dynamics (MD) simulations to model ion-pair interactions and diffusion coefficients .

Q. How can computational modeling predict solvation dynamics of this IL in catalytic systems?

Methodological Answer:

- DFT Calculations: Optimize ion-pair geometries using Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets. Calculate electrostatic potential maps to identify reactive sites .

- MD Simulations: Simulate IL behavior in solvents (e.g., DMSO) using GROMACS. Analyze radial distribution functions (RDFs) for cation-anion interactions .

- Validation: Compare simulated diffusion coefficients with pulsed-field gradient NMR data .

Data Contradiction Analysis

Q. Why do thermogravimetric (TGA) results for this IL vary across studies?

Methodological Resolution:

- Sample Purity: Replicate TGA with IL purified via column chromatography to remove residual solvents (e.g., acetonitrile) .

- Atmosphere Effects: Test under nitrogen vs. air; oxidative decomposition may lower observed stability .

- Instrument Calibration: Validate TGA calibration using indium or zinc standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。